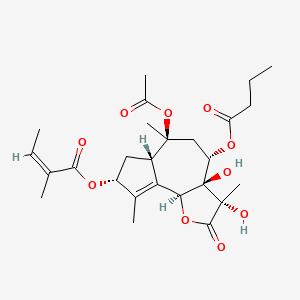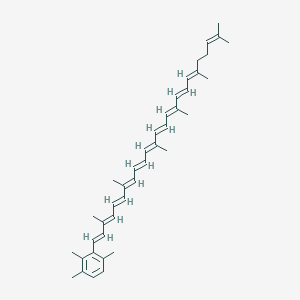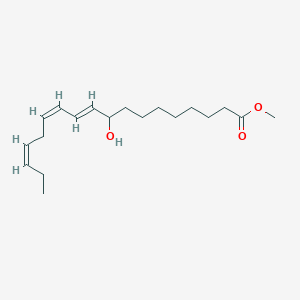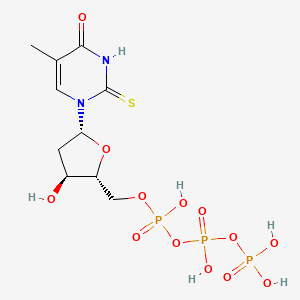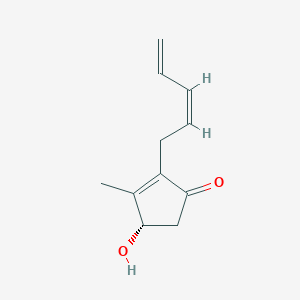
(Z,S)-pyrethrolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,S)-pyrethrolone is a (Z)-pyrethrolone.
Wissenschaftliche Forschungsanwendungen
Pyrethrolone Synthesis and Conversion
Pyrethrolone, a component of natural insecticidal pyrethrin esters found in Chrysanthemum cinerariaefolium, has been a subject of interest in chemical synthesis. Sasaki, Okada, and Matsui (1979) reported a more efficient method for the preparation of pyrethrolone, establishing a simple synthetic route to (Z)-pyrethrin I, a mixture of diastereoisomers, by overcoming previous limitations in yield during the Wittig condensation process (Sasaki, Okada, & Matsui, 1979).
Biosynthesis Pathways
The biosynthesis of pyrethrolone has been a significant research area. Matsui et al. (2020) conducted experiments to uncover the origin of the pyrethrolone moiety in pyrethrin II, finding that it was derived from 12-oxo-phytodienoic acid (OPDA), iso-OPDA, and cis-jasmone, but not from methyl jasmonate (Matsui et al., 2020). Additionally, Li et al. (2019) identified the enzyme responsible for the conversion of jasmolone to pyrethrolone, namely the cytochrome P450 oxidoreductase CYP82Q3, which catalyzes the direct desaturation of the C1-C2 bond in jasmolone (Li et al., 2019).
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-3-methyl-2-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4-/t10-/m0/s1 |
InChI-Schlüssel |
IVGYSSJKFLEVIX-LWTINBJPSA-N |
Isomerische SMILES |
CC1=C(C(=O)C[C@@H]1O)C/C=C\C=C |
SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
Kanonische SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B1253987.png)


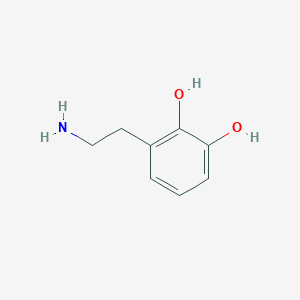
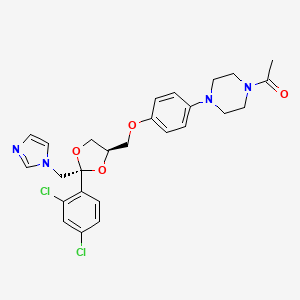
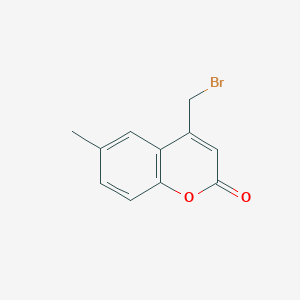

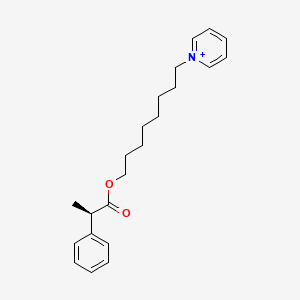
![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
